Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 5-Chloro vs. 5-Bromo vs. 5-Iodo Analogs
In a direct head-to-head comparison within the 3-pyridyl ether scaffold (A-84543 series), the 5-chloro analog exhibited a Ki of 1.3 nM for nAChR binding. The 5-bromo analog showed a Ki of 3.3 nM, while the 5-iodo analog demonstrated substantially reduced affinity with a Ki of 40.8 nM [1]. The chlorine-substituted compound displayed approximately 2.5-fold higher affinity than the bromo analog and >31-fold higher affinity than the iodo analog. These binding data were obtained using in vitro competitive displacement assays with rat brain membrane preparations [1].
| Evidence Dimension | nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | 5-Bromo analog: Ki = 3.3 nM; 5-Iodo analog: Ki = 40.8 nM |
| Quantified Difference | 2.5-fold higher affinity vs. 5-bromo; 31.4-fold higher affinity vs. 5-iodo |
| Conditions | In vitro competitive binding assay using rat brain membrane preparations; 3-pyridyl ether scaffold (A-84543 series) |
Why This Matters
This quantitative SAR data establishes 3-chloro-5-methoxypyridine as the optimal halogenated precursor for CNS-targeted nAChR ligand development, with bromo/iodo substitution incurring substantial affinity penalties that compromise target engagement.
- [1] Thomson, S. et al. 3-Pyridyl ethers as SPECT radioligands for imaging nicotinic acetylcholine receptors. Applied Radiation and Isotopes. 5-Chloro Ki=1.3 nM; 5-Bromo Ki=3.3 nM; 5-Iodo Ki=40.8 nM. View Source
